molecular formula C25H27N3 B5342252 (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5342252
M. Wt: 369.5 g/mol
InChI Key: RCKDEFQAUABPKN-ISJGIBHGSA-N
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Description

(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[52202,6]undecane is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the isoquinolin-5-ylmethyl group: This step may involve a nucleophilic substitution reaction, where the isoquinoline derivative is introduced to the tricyclic core.

    Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane: is similar to other tricyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-2-5-18(6-3-1)23-17-28(24-19-10-13-27(14-11-19)25(23)24)16-21-8-4-7-20-15-26-12-9-22(20)21/h1-9,12,15,19,23-25H,10-11,13-14,16-17H2/t23-,24+,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDEFQAUABPKN-ISJGIBHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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